REACTION_CXSMILES
|
[CH:1]1([C:4](=O)[CH2:5][C:6]([O:8]C)=[O:7])[CH2:3][CH2:2]1.CO[CH:13](OC)[N:14]([CH3:16])C.C[NH:20]N>C(OCC)C.C(OCC)(=O)C>[CH:1]1([C:4]2[C:5]([C:6]([OH:8])=[O:7])=[CH:13][N:14]([CH3:16])[N:20]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OC)=O
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
methylhydrazine
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in diethyl ether (25 mL)
|
Type
|
STIRRING
|
Details
|
with stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure, ethanol (35 mL) and 8N aqueous sodium hydroxide solution (17.5 mL)
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 15 hr
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NN(C=C1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.71 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |